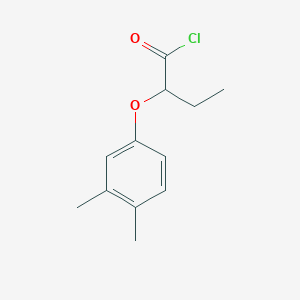
2-(3,4-Dimethylphenoxy)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenoxy)butanoyl chloride is a chemical compound with the molecular formula C12H15ClO2 . It has a molecular weight of 226.70 . This compound is used for research purposes, particularly in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethylphenoxy)butanoyl chloride consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The compound contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 aromatic ether .Scientific Research Applications
Palladium-Catalyzed Cyclization
Qian, Pei, and Widenhoefer (2005) explored the palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, demonstrating the reaction's tolerance to substitution at various positions, including the terminal acyl and olefinic carbon atoms. This study provides insights into the potential use of related compounds, like 2-(3,4-Dimethylphenoxy)butanoyl chloride, in similar catalytic processes (Qian, Pei, & Widenhoefer, 2005).
Intramolecular Friedel-Crafts Acylation
Li (2017) investigated a modified Friedel-Crafts (FC) acylation process using hexafluoroisopropanol (HFIP) as a promoter and solvent. The research suggests the potential of 2-(3,4-Dimethylphenoxy)butanoyl chloride in intramolecular FC acylation reactions, highlighting the process's operational simplicity and reduced byproduct formation (Li, 2017).
Selective Acylation and Ether Cleavage
Adogla et al. (2012) detailed a Friedel-Crafts reaction leading to selective cleavage and acylation of certain compounds. This research demonstrates the potential for 2-(3,4-Dimethylphenoxy)butanoyl chloride in creating ortho-acylated catechols, which have wide applications in supramolecular chemistry and as precursors for various products (Adogla et al., 2012).
Ionophore in Sensor Technology
Hassan et al. (2003) utilized a liver drug as a novel ionophore in sensors for barium ions, showcasing the potential for compounds like 2-(3,4-Dimethylphenoxy)butanoyl chloride in developing highly selective and stable sensors for specific ions (Hassan et al., 2003).
Synthesis of Thermosetting Polymers
Fukuhara et al. (2004) reported on the synthesis of new thermosetting polymers, which could be relevant for 2-(3,4-Dimethylphenoxy)butanoyl chloride in producing high molecular weight copolymers with potential applications in various industrial processes (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)butanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-11(12(13)14)15-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPXLXJCLXYCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)butanoyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2472697.png)
![N-(2-chlorobenzyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea](/img/structure/B2472699.png)

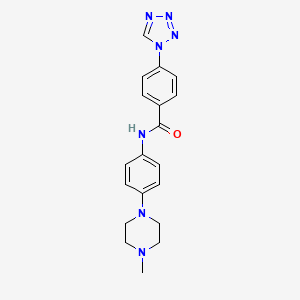
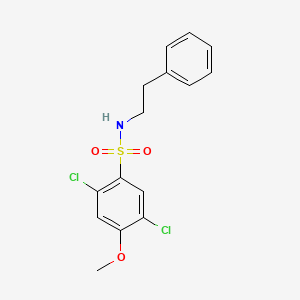
![3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2472707.png)
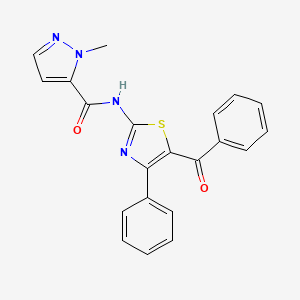
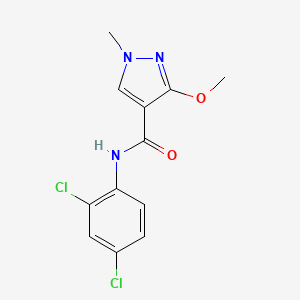
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2472711.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide](/img/structure/B2472712.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2472714.png)

